Cas no 129369-64-8 (1H-Benzimidazole,6-(1H-imidazol-1-ylphenylmethyl)-2-methyl-)

1H-Benzimidazole,6-(1H-imidazol-1-ylphenylmethyl)-2-methyl- structure
129369-64-8 structure
Product Name:1H-Benzimidazole,6-(1H-imidazol-1-ylphenylmethyl)-2-methyl-
CAS-nummer:129369-64-8
MF:C18H16N4
MW:288.34644317627
CID:215523
PubChem ID:71330
Update Time:2025-04-19

1H-Benzimidazole,6-(1H-imidazol-1-ylphenylmethyl)-2-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Benzimidazole,6-(1H-imidazol-1-ylphenylmethyl)-2-methyl-
    • IRTEMAZOLE
    • 1H-Benzimidazole,5-(1H-imidazol-1-ylphenylmethyl)-2-methyl- (9CI)
    • R 60844
    • 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-, (+)-
    • Q27273833
    • (+/-)-5-(.ALPHA.-IMIDAZOL-1-YLBENZYL)-2-METHYLBENZIMIDAZOLE
    • 115574-30-6
    • (+-)-5-(alpha-Imidazol-1-ylbenzyl)-2-methylbenzimidazole
    • UNII-AAK27WY74I
    • UNII-ZPE7CM7FNG
    • Irtemazole, (+)-
    • 129369-64-8
    • Irtemazolum
    • IRTEMAZOLE [USAN]
    • SCHEMBL636285
    • 5-((1H-imidazol-1-yl)(phenyl)methyl)-2-methyl-1H-benzo[d]imidazole
    • 115576-85-7
    • 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole
    • NS00120936
    • 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-, (+-)-
    • AKOS030530803
    • 115576-86-8
    • 1H-BENZIMIDAZOLE, 6-(1H-IMIDAZOL-1-YLPHENYLMETHYL)-2-METHYL-
    • 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-, (-)-
    • UNII-BZ8GV6SK6H
    • IRTEMAZOLE [INN]
    • CHEMBL2105112
    • Irtemazolum [INN-Latin]
    • BZ8GV6SK6H
    • R-60844
    • Irtemazole, (-)-
    • Irtemazol [INN-Spanish]
    • ZPE7CM7FNG
    • 5-((1H-imidazol-1-yl)phenylmethyl)-2-methyl-1H-benzimidazole
    • D04617
    • Irtemazole (USAN/INN)
    • Irtemazole [USAN:INN:BAN]
    • R60844
    • Irtemazol
    • 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole
    • DTXSID80869596
    • 1H-BENZIMIDAZOLE, 5-(1H-IMIDAZOL-1-YLPHENYLMETHYL)-2-METHYL-, (+/-)-
    • 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-
    • AAK27WY74I
    • Inchi: 1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)
    • InChI-sleutel: DCGOMTSIZLGUOK-UHFFFAOYSA-N
    • LACHT: N1(C=NC=C1)C(C1C=CC=CC=1)C1=CC=C2C(=C1)NC(C)=N2

Berekende eigenschappen

  • Exacte massa: 288.13768
  • Monoisotopische massa: 288.137
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 3
  • Complexiteit: 368
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 46.5A^2
  • XLogP3: 3.3

Experimentele eigenschappen

  • Dichtheid: 1.24
  • Kookpunt: 554°Cat760mmHg
  • Vlampunt: 288.9°C
  • Brekindex: 1.684
  • PSA: 46.5
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.